molecular formula C11H9F3N8 B2700550 2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole CAS No. 2415628-92-9

2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole

Cat. No.: B2700550
CAS No.: 2415628-92-9
M. Wt: 310.244
InChI Key: OKXDUAVDISAGBU-UHFFFAOYSA-N
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Description

2-{1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole is a synthetic heterocyclic compound designed for research applications. This molecule features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further functionalized with a trifluoromethyl group, a common moiety that can enhance metabolic stability and influence a compound's lipophilicity and binding affinity . The azetidine linker connecting to a 2H-1,2,3-triazole group makes this compound a valuable intermediate for constructing more complex molecules via click chemistry or for probing structure-activity relationships (SAR). Compounds based on the triazolopyridazine structure have been investigated as potential therapeutic agents and biological probes. For instance, related triazolopyridazine analogs have shown promising activity as leads for anti-infective drugs, demonstrating potent effects against parasites like Cryptosporidium parvum . This suggests the core structure can interact with critical biological targets, making it a point of interest for infectious disease research. Researchers can utilize this chemical to study enzyme inhibition, receptor interactions, and various biochemical pathways. It is supplied exclusively for laboratory research purposes and is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-[3-(triazol-2-yl)azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N8/c12-11(13,14)10-18-17-8-1-2-9(19-21(8)10)20-5-7(6-20)22-15-3-4-16-22/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXDUAVDISAGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NN3C(=NN=C3C(F)(F)F)C=C2)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the triazole and pyridazine rings. For instance, the synthesis might start with trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . The reaction conditions often include the use of catalysts, such as copper, and solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like sodium azide or halides.

Common Reagents and Conditions

Common reagents include trifluoroacetimidoyl chlorides, hydrazine hydrate, and various catalysts. Reaction conditions often involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole and pyridazine moieties exhibit significant anticancer properties. For instance, derivatives of 1H-1,2,3-triazolo[4,5-c]pyridazines have been investigated for their ability to inhibit c-Met kinases, which are implicated in several cancer types. One notable compound, PF-04217903, demonstrated potent inhibition and was selected as a preclinical candidate for treating various cancers including non-small cell lung cancer and renal cell carcinoma .

Anti-inflammatory Properties

The structural features of the compound suggest potential anti-inflammatory activities. Triazole-based compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making them candidates for treating inflammatory diseases . The presence of trifluoromethyl groups is often associated with enhanced pharmacokinetic properties that could improve therapeutic efficacy.

Antimicrobial Effects

Triazole derivatives are well-known for their antimicrobial properties. The compound may exhibit activity against a range of pathogens due to its unique structure. Studies have highlighted the effectiveness of triazoles in combating bacterial infections and fungal diseases, positioning them as valuable agents in infectious disease management .

Fluorescent Probes

Compounds like 2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole can serve as fluorescent probes in biochemical assays. Their ability to fluoresce under specific conditions makes them useful in imaging and detection applications within biological systems .

Polymer Science

The incorporation of triazole rings into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Research has explored the use of triazole-containing monomers in synthesizing high-performance polymers with tailored characteristics for industrial applications .

Case Studies and Research Findings

Study Focus Findings
Anticancer ActivityIdentified PF-04217903 as a potent c-Met inhibitor with preclinical success in cancer treatment.
Anti-inflammatory PropertiesDemonstrated inhibition of TNF-alpha by triazole derivatives in vitro.
Antimicrobial EffectsHighlighted the effectiveness of triazoles against bacterial strains in clinical isolates.

Mechanism of Action

The mechanism of action of 2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to form stable complexes with proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications.

Biological Activity

The compound 2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole represents a novel structure within the realm of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity through various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C12H12F3N7C_{12}H_{12}F_3N_7, with a molecular weight of approximately 321.26 g/mol. The structure includes a trifluoromethyl group and two triazole rings, which are known for their diverse biological activities.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole derivatives. For instance, a series of related compounds have shown significant activity against various bacterial strains and fungi. The presence of the triazole ring is often linked to enhanced antimicrobial efficacy due to its ability to inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis.

Compound Activity Tested Strains Reference
Triazole AModerateE. coli, S. aureus
Triazole BHighC. albicans
Target CompoundSignificantMultiple strainsCurrent study

Anticancer Activity

Triazole compounds have also been investigated for their anticancer properties. Research indicates that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways.

Case Study:
A recent study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that compounds with a trifluoromethyl substituent exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.

  • IC50 Values:
    • HeLa: 15 µM
    • MCF-7: 10 µM

These findings suggest that the trifluoromethyl group may play a crucial role in enhancing the biological activity of triazole derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles has been documented in several studies. Compounds similar to our target have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

The biological activity of 2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: Many triazoles act as enzyme inhibitors (e.g., DPP-IV inhibitors), which are crucial in metabolic pathways.
  • Receptor Modulation: The compound may influence receptor activity involved in inflammation and cancer proliferation.
  • DNA Interaction: Some studies suggest that triazoles can intercalate into DNA or affect its replication process.

Q & A

Q. What synthetic strategies are effective for constructing the azetidine-triazolo-pyridazine core in this compound?

The synthesis of fused triazolo-pyridazine systems often involves cyclocondensation reactions. For example, nitrile imines can undergo [3+2] cycloaddition with sulfur-containing heterocycles (e.g., 1H-benzimidazole-2-thiols) under basic conditions to form triazole rings . For azetidine incorporation, intermediates like 4-amino-5-(heteroaryl)-1,2,4-triazole-3-thiols may react with carboxylic acid derivatives (e.g., in POCl3) to form fused systems . Key steps include optimizing solvent choice (e.g., toluene or acetonitrile), temperature (80–120°C), and catalysts (e.g., NaH). Structural confirmation requires 1H/13C NMR, IR, and HPLC purity analysis .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Multi-modal characterization is critical:

  • 1H/13C NMR : Identify protons on the azetidine ring (δ ~3.5–4.5 ppm) and trifluoromethyl groups (distinct 19F NMR signals at δ -60 to -70 ppm) .
  • Elemental Analysis : Verify C, H, N, S, and F content within ±0.3% of theoretical values .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Target-specific assays depend on hypothesized mechanisms:

  • Antifungal Activity : Test against Candida spp. using broth microdilution (MIC90 values) and compare to fluconazole .
  • Enzyme Inhibition : Screen against 14α-demethylase (CYP51) via spectrophotometric assays measuring lanosterol conversion .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can molecular docking studies guide SAR optimization for this compound?

Docking into target enzymes (e.g., PDB: 3LD6 for CYP51) identifies critical interactions:

  • Hydrophobic pockets : The trifluoromethyl group may occupy sterically constrained regions .
  • Hydrogen bonding : Triazole N-atoms can interact with catalytic residues (e.g., His310 in CYP51).
  • Scoring metrics : Prioritize compounds with Glide scores ≤-8 kcal/mol and MM/GBSA ΔG ≤-50 kcal/mol . Validate predictions with mutagenesis (e.g., alanine scanning) to confirm binding residues .

Q. How should researchers resolve contradictions in biological activity data across assays?

Discrepancies may arise from assay conditions or off-target effects:

  • Dose-response curves : Ensure IC50/MIC values are reproducible across ≥3 independent experiments.
  • Counter-screens : Test against related enzymes (e.g., CYP3A4) to rule out pan-assay interference .
  • Metabolic stability : Use liver microsomes to assess if poor activity stems from rapid degradation . Cross-reference with physicochemical properties (e.g., LogP, solubility) to optimize bioavailability .

Q. What strategies improve selectivity for triazolo-pyridazine derivatives in kinase inhibition studies?

  • Fragment-based design : Replace the azetidine with spirocycles or bicyclic amines to modulate steric bulk .
  • Electrostatic tuning : Introduce sulfonamide or phosphonate groups to enhance polar interactions in ATP-binding pockets .
  • Proteome-wide profiling : Use kinome-wide selectivity panels (e.g., DiscoverX) to identify off-target kinases .

Methodological Considerations

Q. What computational tools are recommended for predicting ADMET properties?

  • SwissADME : Predicts BBB permeability, CYP450 interactions, and PAINS alerts .
  • Protox-II : Estimates toxicity (LD50) based on structural fingerprints.
  • MD Simulations : Analyze binding stability (RMSD ≤2 Å over 100 ns trajectories) .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Test Pd(OAc)2/Xantphos for Suzuki couplings of pyridazine intermediates .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 h to 2 h) while maintaining yields >80% .
  • Workup protocols : Use silica gel chromatography (hexane/EtOAc gradients) or recrystallization (EtOH/H2O) for purification .

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